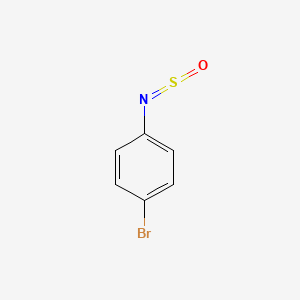

1-Bromo-4-(sulfinylamino)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-4-(sulfinylamino)benzene, also known as 1-Bromo-4-aminobenzene sulfinate, is an organic compound with a molecular formula of C7H7BrN2O2S. It is a colorless solid that is soluble in water, ethanol, and acetone. This compound has a wide range of applications in both organic and inorganic chemistry, ranging from synthesis of new molecules to the development of new drugs.

Aplicaciones Científicas De Investigación

Organic Synthesis

“1-Bromo-4-(sulfinylamino)benzene” is a key compound used in organic synthesis . It’s a building block that can be used to synthesize more complex molecules in the field of organic chemistry.

Catalysis

“1-Bromo-4-(sulfinylamino)benzene” can be used in palladium-catalyzed direct arylation of heteroarenes . This process is important in the synthesis of various organic compounds.

Analytical Chemistry

“1-Bromo-4-(sulfinylamino)benzene” can be used as a standard or reference compound in analytical chemistry. It can help in the identification and quantification of other similar compounds .

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-4-(sulfinylamino)benzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in various chemical reactions .

Mode of Action

1-Bromo-4-(sulfinylamino)benzene interacts with its targets through a process known as electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by 1-Bromo-4-(sulfinylamino)benzene involve the bromination and sulfinylation of benzene rings . These reactions are part of larger organic synthesis pathways, which can lead to the production of a wide variety of complex organic compounds .

Pharmacokinetics

Like many other organic compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of 1-Bromo-4-(sulfinylamino)benzene’s action primarily involve the modification of benzene rings within organic compounds . This can lead to changes in the properties of these compounds, potentially influencing their reactivity, stability, and interactions with other molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-(sulfinylamino)benzene. For instance, the rate of electrophilic aromatic substitution reactions can be affected by factors such as temperature, solvent, and the presence of catalysts . Additionally, the stability of 1-Bromo-4-(sulfinylamino)benzene may be influenced by factors such as pH, temperature, and exposure to light .

Propiedades

IUPAC Name |

1-bromo-4-(sulfinylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNOS/c7-5-1-3-6(4-2-5)8-10-9/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUHQYMZUJVSQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=S=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181098 |

Source

|

| Record name | Benzamine, 4-bromo-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(sulfinylamino)benzene | |

CAS RN |

26516-62-1 |

Source

|

| Record name | Benzamine, 4-bromo-N-sulfinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026516621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamine, 4-bromo-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)